molecular formula C22H22N2O6 B11167192 N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B11167192
M. Wt: 410.4 g/mol
InChI Key: XYWPFRASCCWCGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multiple steps. One common approach is to start with the quinoline core and introduce the 3,4-dimethoxybenzyl group through a series of reactions. The reaction conditions often involve the use of catalysts such as palladium and reagents like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its quinoline core.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C22H22N2O6/c1-4-24-11-15(21(25)14-8-19-20(9-16(14)24)30-12-29-19)22(26)23-10-13-5-6-17(27-2)18(7-13)28-3/h5-9,11H,4,10,12H2,1-3H3,(H,23,26)

InChI Key

XYWPFRASCCWCGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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